The compound can be classified under several categories:
The synthesis of 2-(2-Oxooxazolidin-5-yl)acetic acid typically involves multi-step organic reactions. While specific methods for synthesizing this exact compound are not detailed in the provided sources, general approaches to synthesizing oxazolidinones include:
The molecular structure of 2-(2-Oxooxazolidin-5-yl)acetic acid features a five-membered oxazolidinone ring with an acetic acid substituent. Key structural characteristics include:
While specific crystallographic data for 2-(2-Oxooxazolidin-5-yl)acetic acid is lacking, related compounds show that bond lengths and angles can be critical for understanding reactivity. For example, in similar oxazolidinones, C–O bond lengths typically range around 1.36 Å to 1.42 Å .
Chemical reactions involving 2-(2-Oxooxazolidin-5-yl)acetic acid may include:
The mechanism of action for compounds like 2-(2-Oxooxazolidin-5-yl)acetic acid often involves interaction with biological targets such as enzymes or receptors:
The applications of 2-(2-Oxooxazolidin-5-yl)acetic acid span several fields:
Oxazolidinones emerged as a revolutionary scaffold in antibiotic development following the 2000 approval of linezolid, the first clinically successful oxazolidinone antibiotic. This class addresses critical gaps in treating Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) [10]. Early analogs faced limitations due to short serum half-lives and poor oral bioavailability, driving research toward structurally optimized derivatives. Post-linezolid, discoveries like the investigational agent FYL-67 (incorporating pyrazole-pyridine substitutions) demonstrated enhanced anti-MRSA activity (MIC: 0.5 μg/mL), highlighting the scaffold’s adaptability to resistance challenges [6]. Concurrently, non-antibiotic applications expanded, exemplified by rovatirelin, an oxazolidinone-based thyrotropin-releasing hormone (TRH) mimetic developed for central nervous system disorders [1].
Table 1: Evolution of Key Oxazolidinone-Based Therapeutics
Compound | Indication | Structural Innovation | Year |
---|---|---|---|
Linezolid | Antibacterial (MRSA/VRE) | Morpholinophenyl B-ring | 2000 |
Rovatirelin | Neurodegenerative disorders | (4S,5S)-5-methyl-2-oxooxazolidine-4-carbonyl | 2018 |
FYL-67 | Antibacterial (MRSA) | Fluoro-pyridinyl-pyrazole B-ring | 2013 |
21d (Pyridine-deriv) | Antibacterial (Gram-positive) | 3-Pyridyl B-ring with fluorine | 2022 |
The 2-oxooxazolidine core confers rigid conformational restraint and hydrogen-bonding capacity, enabling precise interactions with biological targets. In TRH mimetics like rovatirelin, the (4S,5S)-5-methyl-2-oxooxazolidine-4-carbonyl group replaces the N-terminal pyroglutamate, enhancing metabolic stability and blood-brain barrier penetration [1]. Structure-activity relationship (SAR) studies reveal that stereochemistry critically influences efficacy: the (4S,5S) configuration of rovatirelin’s oxazolidinone ring yields 10-fold higher TRH receptor binding affinity (Ki = 0.8 nM) compared to diastereomers [1]. Similarly, in antibacterial contexts, the C-5 acetamidomethyl side chain of linezolid analogs facilitates binding to the 23S ribosomal peptidyl transferase center. Derivatives like 2-(2-oxooxazolidin-3-yl)acetic acid (CAS: 75125-23-4) serve as synthetic intermediates, where the acetic acid moiety enables peptide coupling or prodrug design [7] [8].
CAS No.: 112484-85-2
CAS No.: 10606-14-1